7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVWXIXPMLKSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271691 | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-78-2 | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 7 Bromo 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Reactions Involving the Bromine Substituent at Position 7
The bromine atom at the C7 position is located on the electron-poor pyridine (B92270) ring. Its reactivity is primarily centered on its ability to act as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions.
The 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is well-suited for nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group, which delocalizes negative charge in the reaction intermediate. The bromine at C7 is positioned ortho and para to the ring nitrogen atoms, which provides stabilization for the negative charge developed during the formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism. baranlab.orgyoutube.compearson.com
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. researchgate.net Common nucleophiles for this type of transformation include alkoxides, thiolates, and primary or secondary amines. These reactions often require heat to overcome the initial energy barrier of disrupting the aromatic system. youtube.comresearchgate.net
The C7-Br bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com For heteroaryl bromides like this compound, typical conditions involve a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst that is reduced in situ, a phosphine (B1218219) ligand, and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as dioxane/water. nih.govnih.govtandfonline.com The presence of the unprotected N-H group and the nitro group can sometimes interfere with the catalyst, potentially requiring the use of specialized ligands or precatalysts to achieve high yields. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne to produce arylalkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. mdpi.comnih.gov The reaction is highly valuable for introducing alkynyl moieties, which can serve as precursors for various other functional groups and heterocyclic systems.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, typically leading to a substituted styrene (B11656) derivative if a styrene is used as the coupling partner. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.
Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.comacsgcipr.org The process requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those from the Buchwald or Hartwig groups), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). researchgate.net This method is particularly important for synthesizing amino-azaindoles, which are common motifs in pharmacologically active compounds. nih.gov
The following table summarizes representative conditions for these cross-coupling reactions based on studies of similar halo-azaindole substrates.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | nih.govnih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPA | THF or DMF | mdpi.comnih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | nih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu or K₃PO₄ | Toluene or Dioxane | wikipedia.orgnih.gov |
Note: The conditions listed are representative and may require optimization for the specific substrate this compound.
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a potential side reaction or a desired transformation depending on the synthetic goal. This reaction can occur under conditions used for the reduction of other functional groups, most notably catalytic hydrogenation. For instance, using palladium on carbon (Pd/C) with a hydrogen source (H₂) to reduce the nitro group can often lead to concurrent cleavage of the C-Br bond. Therefore, achieving selective reduction of the nitro group requires careful selection of reagents.
Reactivity of the Pyrrole (B145914) Nitrogen (N-1 Position)
The pyrrole nitrogen (N-1) in the 1H-pyrrolo[2,3-c]pyridine system retains the characteristic reactivity of a secondary amine within an aromatic ring, being both a site for substitution and a source of acidity.
The N-1 position is readily susceptible to alkylation and acylation reactions. researchgate.net Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can react with various electrophiles.
N-Alkylation: The introduction of alkyl groups can be achieved by reacting the N-anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This modification is often employed to protect the pyrrole nitrogen, increase solubility, or introduce specific functionalities. While direct examples for this compound are not prevalent in the literature, studies on related 7-azaindole (B17877) systems demonstrate the feasibility of this reaction. researchgate.net
N-Acylation: Similarly, acylation can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. This leads to the formation of N-acyl derivatives, which can serve as protecting groups or as intermediates for further transformations.
The acidity of the pyrrole N-H allows for the formation of the corresponding anion upon treatment with a strong base. This anion is a potent nucleophile and can be trapped by a variety of electrophiles. The generation of the N-anion is a common strategy in the functionalization of pyrrole and indole (B1671886) derivatives. nih.govnih.gov The reactivity of this anion with electrophiles beyond simple alkyl and acyl halides could include reactions with aldehydes, ketones, and other carbonyl compounds.
Reactivity of the Pyrrolo[2,3-c]pyridine Ring System
The fused ring system possesses distinct reactive sites on both the pyrrole and pyridine moieties, with the regioselectivity of reactions being heavily influenced by the existing bromo and nitro substituents.
While the compound is already brominated and nitrated, further electrophilic aromatic substitution is theoretically possible, although the strong deactivating effect of the nitro group would necessitate harsh reaction conditions. The directing effects of the existing substituents would play a crucial role in determining the position of any new substituent. The bromine atom is an ortho-, para-director, while the nitro group is a meta-director. In the context of the pyrrolo[2,3-c]pyridine system, the C-2 position of the pyrrole ring is generally the most susceptible to electrophilic attack in 7-azaindoles. However, the presence of the adjacent C-3 nitro group would significantly deactivate this position. Therefore, predicting the site of further electrophilic substitution is complex and would likely result in a mixture of products. Potential electrophilic substitution reactions could include sulfonation or Friedel-Crafts reactions, though the latter is often inhibited by the presence of a deactivating nitro group.
The conjugated π-system of the pyrrolo[2,3-c]pyridine core could potentially participate in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions. For instance, the pyrrole ring can sometimes act as a diene in Diels-Alder reactions, although this is generally unfavorable due to the aromaticity of the ring. More common are [3+2] cycloaddition reactions involving the pyrrole moiety. acs.org Studies on related azaindole systems have shown that they can undergo cycloaddition reactions under specific conditions, often requiring activation of the substrate or the dienophile/dipole. acs.orgacs.orgclockss.org The electron-deficient nature of the this compound system might favor reactions with electron-rich reaction partners. However, the high degree of aromaticity and the presence of deactivating groups suggest that forcing conditions would be necessary to overcome the activation barrier for such transformations.
Ring-Opening and Rearrangement Pathways
There is no available scientific literature describing observed ring-opening or rearrangement pathways for this compound. Research into the stability of the pyrrolo[2,3-c]pyridine core under various conditions and its propensity to undergo such transformations has not been reported.
Mechanistic Investigations of Complex Transformations
Detailed mechanistic investigations into complex transformations involving this compound are not present in the current body of scientific literature. This includes a lack of studies focused on elucidating reaction mechanisms, as well as the identification of transient species.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
No kinetic or isotopic labeling studies have been published that would provide insight into the reaction mechanisms of this compound. Such studies are crucial for understanding the step-by-step process of its chemical reactions and for determining the rate-limiting steps and the nature of transition states.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Nitro 1h Pyrrolo 2,3 C Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)To unambiguously assign the chemical shifts and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) couplings within the molecule, revealing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (C-H).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds), which helps in piecing together the entire molecular framework, for instance, by connecting the pyrrole (B145914) and pyridine (B92270) rings across the fusion carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for confirming stereochemistry and understanding through-space interactions.
Without access to raw or processed data from these experiments, a detailed analysis of the compound's specific connectivities and three-dimensional structure remains speculative.
X-ray Diffraction Analysis
X-ray diffraction analysis is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Structure Determination for Absolute Configuration and Conformational Analysis
To date, no single-crystal X-ray structure of 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine has been deposited in crystallographic databases. Such a study would be crucial for unequivocally confirming the connectivity of the atoms and determining the precise geometry of the molecule. It would provide key information on bond lengths, bond angles, and torsion angles, defining the planarity and conformation of the fused pyrrolopyridine ring system. For a related but different compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, a monoclinic crystal system with a P21/c space group was identified, revealing an essentially planar azaindole skeleton. nih.govresearchgate.net However, the presence and position of the nitro group in the target compound would significantly influence its electronic and steric properties, likely leading to different crystallographic parameters.
A hypothetical data table for such an analysis would include:
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₇H₄BrN₃O₂ |
| Formula Weight | 242.03 |
| Crystal System | — |
| Space Group | — |
| a (Å) | — |
| b (Å) | — |
| c (Å) | — |
| α (°) | — |
| β (°) | — |
| γ (°) | — |
| Volume (ų) | — |
| Z | — |
| Calculated Density (g/cm³) | — |
Investigation of Crystal Packing and Intermolecular Interactions
Analysis of the crystal packing would reveal the supramolecular architecture, governed by non-covalent interactions. Key interactions would likely include N-H···N hydrogen bonds between the pyrrole N-H donor and the pyridine nitrogen acceptor of an adjacent molecule, forming dimers or chains. Furthermore, the presence of the nitro group and the bromine atom could introduce other significant interactions, such as C-H···O contacts, halogen bonding (C-Br···N or C-Br···O), and π-π stacking between the aromatic rings. These interactions dictate the stability and physical properties of the crystal.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule.
Assignment of Characteristic Absorption Bands to Functional Groups and Skeletal Vibrations
No experimental IR or Raman spectra for this compound are currently available. Based on known data for related structures, one could predict the regions for key vibrational modes. For instance, the stretching vibration of the C-NO₂ group in a similar bromo-nitropyridine molecule was observed experimentally at 1545 cm⁻¹ in the Raman spectrum. scialert.net The N-H stretching vibration of the pyrrole ring would be expected in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings would be found in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically below 700 cm⁻¹.
A hypothetical table of assignments would look as follows:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | ν(N-H) stretch | Pyrrole N-H |
| ~3100 | ν(C-H) stretch | Aromatic C-H |
| ~1620 | ν(C=C)/ν(C=N) stretch | Pyrrolopyridine ring |
| ~1550 | νₐₛ(NO₂) asymmetric stretch | Nitro group |
| ~1350 | νₛ(NO₂) symmetric stretch | Nitro group |
| ~850 | γ(C-H) out-of-plane bend | Aromatic C-H |
| <700 | ν(C-Br) stretch | Bromo group |
Conformational Analysis and Hydrogen Bonding Interactions
The position and shape of the N-H stretching band in the IR spectrum would provide direct evidence of hydrogen bonding. A sharp band around 3500 cm⁻¹ would suggest a free N-H group, while a broad band at a lower frequency (e.g., 3100-3400 cm⁻¹) would be indicative of its involvement in intermolecular hydrogen bonds within the crystal lattice.
Electronic Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption and emission properties are dictated by the π-conjugated system of the pyrrolopyridine core and the influence of the bromo and nitro substituents. The electron-withdrawing nitro group, in particular, would be expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine. No experimental UV-Vis or fluorescence spectra for this compound have been reported.
A hypothetical data table for its electronic absorption would be:
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| — | — | — | π → π |
| — | — | — | n → π |
Fluorescence data would include excitation and emission wavelengths and the quantum yield, which would characterize the molecule's ability to emit light after absorption. Many nitroaromatic compounds are known to have very low or no fluorescence, as the nitro group often provides an efficient pathway for non-radiative decay.
Characterization of Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound is predicted to be shaped by the electronic transitions within its π-conjugated system. This system is composed of a pyrrolo[2,3-c]pyridine core, which is an electron-rich aromatic system, substituted with an electron-withdrawing nitro group and a bromine atom.
The fusion of the pyrrole and pyridine rings creates an extended π-electron system. The electronic transitions in such systems are typically π → π* transitions. The presence of the nitrogen heteroatoms in both the pyrrole and pyridine rings, as well as the oxygen atoms of the nitro group, also introduces the possibility of n → π* transitions, which involve the excitation of a non-bonding electron to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The conjugation within the bicyclic pyrrolopyridine system is significantly influenced by its substituents. The nitro group at the 3-position, being a strong electron-withdrawing group, will extend the conjugation and is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrolo[2,3-c]pyridine. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the electron-rich pyrrole moiety to the electron-deficient nitro-substituted pyridine ring. The bromine atom at the 7-position, while having a weaker electronic effect than the nitro group, can also influence the electronic spectrum through its inductive and resonance effects.
Based on studies of similar nitroaromatic and heterocyclic compounds, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit absorption bands in the UV and possibly the visible region.
Table 1: Predicted Electronic Transitions for this compound
| Predicted Transition Type | Approximate Wavelength Range (nm) | Contributing Moieties |
|---|---|---|
| π → π* | 250-450 | Pyrrolopyridine conjugated system, influenced by nitro and bromo groups |
Note: These are predicted values and require experimental verification.
Solvatochromic Behavior and Environmental Effects
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is anticipated for this compound due to the expected significant difference in the dipole moment between its ground and excited states. The presence of the strong electron-withdrawing nitro group and the electron-donating potential of the pyrrole ring suggests a molecule with a considerable ground-state dipole moment.
Upon photoexcitation, an intramolecular charge transfer (ICT) from the pyrrole ring to the nitro group is likely to occur, leading to a more polar excited state with a larger dipole moment. This would result in positive solvatochromism, where the absorption and emission spectra show a bathochromic shift as the polarity of the solvent increases. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the transition.
The extent of the solvatochromic shift can be correlated with solvent polarity scales, such as the Reichardt's dye scale (ET(30)) or the Kamlet-Taft parameters. By plotting the transition energy (in cm⁻¹) against a solvent polarity function, one can often obtain a linear relationship, the slope of which is related to the change in dipole moment upon excitation.
Table 2: Predicted Solvatochromic Shift for this compound
| Solvent | Polarity (ET(30) in kcal/mol) | Predicted λmax Shift |
|---|---|---|
| n-Hexane | 31.0 | Hypsochromic (shorter wavelength) |
| Toluene | 33.9 | ↓ |
| Dichloromethane | 40.7 | ↓ |
| Acetone | 42.2 | ↓ |
| Methanol | 55.4 | Bathochromic (longer wavelength) |
Note: The direction of the shift is a prediction based on the expected positive solvatochromism.
Other Advanced Spectroscopic Techniques
Electron Paramagnetic Resonance (EPR) for Radical Species: EPR spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While this compound itself is a closed-shell molecule and thus EPR-silent, its radical anion or radical cation could be generated through electrochemical or chemical reduction or oxidation, respectively. The nitro group is a well-known functionality that can readily accept an electron to form a stable radical anion.
The EPR spectrum of the radical anion of this compound would be expected to show hyperfine coupling to the nitrogen nucleus of the nitro group (a characteristic triplet), as well as to the other nitrogen and hydrogen nuclei in the pyrrolopyridine ring system. The magnitude of the hyperfine coupling constants would provide valuable information about the distribution of the unpaired electron density within the molecule, highlighting the extent of delocalization over the aromatic system.
Circular Dichroism (CD) for Chiral Derivatives: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral moiety or by resolving a chiral atropisomer (if sterically hindered rotation around a single bond exists), the resulting enantiomers would be expected to show mirror-image CD spectra.
The CD spectrum would provide information about the absolute configuration of the chiral derivative and the conformation of the molecule in solution. The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals (positive or negative Cotton effects), the signs and magnitudes of which would be dependent on the spatial arrangement of the chromophores relative to the chiral center.
Advanced Synthetic Utility and Potential Applications in Materials Science
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine as a Versatile Synthetic Building Block
The reactivity of this compound is defined by its distinct functional groups, making it a valuable precursor for a wide array of more complex molecular architectures.
Precursor for Structurally Diverse Complex Heterocyclic Systems
The presence of a bromine atom on the pyridine (B92270) ring and a nitro group on the pyrrole (B145914) moiety provides two key reactive sites for further functionalization. The bromo group is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 7-position, leading to the generation of diverse libraries of pyrrolo[2,3-c]pyridine derivatives.
For instance, in a manner analogous to the synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the bromine atom of a brominated pyrrolopyridine can be coupled with various arylboronic acids. nih.govtandfonline.com This synthetic strategy highlights the potential of this compound to serve as a key intermediate in the construction of complex, polycyclic aromatic systems. The general scheme for such a Suzuki coupling reaction is depicted below:
A representative Suzuki cross-coupling reaction. Furthermore, the nitro group can be reduced to an amino group, which can then undergo a variety of transformations, including diazotization, acylation, and condensation reactions, to build further heterocyclic rings onto the pyrrolo[2,3-c]pyridine core. The selective reduction of the nitro group in the presence of the bromo substituent is a key step that would significantly expand the synthetic utility of this building block.
Scaffolding for Multi-Component Reaction Development
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comrsc.orgrsc.org The pyrrolo[2,3-c]pyridine scaffold, with its multiple functional groups, is a promising candidate for the development of novel MCRs.
While specific MCRs involving this compound are not yet extensively reported, the general principles of MCR design suggest its potential. For example, a one-pot synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones has been developed using an Ugi-Zhu three-component reaction (UZ-3CR) as a key step. mdpi.com This demonstrates the feasibility of employing functionalized pyrrolopyridine-like structures in complex, one-pot transformations. The development of an MCR based on this compound could involve the in-situ generation of a reactive intermediate from the starting material, which then participates in a cascade of reactions with other components to yield highly complex and diverse molecular scaffolds.
Development of Novel Catalysts or Ligands Derived from the Pyrrolo[2,3-c]pyridine Core
The nitrogen atoms within the pyrrolo[2,3-c]pyridine scaffold possess lone pairs of electrons that can coordinate to metal centers, making this heterocyclic system a promising ligand for catalysis. The electronic properties of the ligand can be fine-tuned by the substituents on the ring system. The electron-withdrawing nitro group and the bromo group in this compound would significantly influence the coordination properties of the resulting ligand.
While the direct use of this compound as a ligand is not yet documented, related pyrrolopyrimidine derivatives have been used in conjunction with rhodium, iridium, or ruthenium to form catalysts for asymmetric hydrogenation. google.com This suggests that appropriately functionalized pyrrolo[2,3-c]pyridine derivatives could also serve as effective ligands in a variety of catalytic transformations. The synthesis of chiral ligands derived from this scaffold could open up new avenues in asymmetric catalysis.
Potential in Optoelectronic Materials (e.g., organic semiconductors, light-emitting materials, non-biological sensors)
Pyrrole-containing polymers and small molecules have garnered significant attention for their potential applications in organic electronics. rsc.org The electron-rich nature of the pyrrole ring makes it an excellent building block for hole-transporting materials in organic field-effect transistors (OFETs) and as a donor component in organic photovoltaics (OPVs).
The pyrrolo[2,3-c]pyridine core, with its fused aromatic system, provides a rigid and planar structure that can facilitate intermolecular π-π stacking, a crucial factor for efficient charge transport in organic semiconductors. The presence of the electron-withdrawing nitro group and the heavy bromine atom in this compound can be expected to significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This tunability is essential for designing materials with specific optoelectronic properties.
Derivatives of this compound could be explored as:
Organic Semiconductors: By polymerizing or co-polymerizing this unit with other aromatic building blocks, it may be possible to create novel semiconducting polymers with tailored band gaps and charge carrier mobilities.
Organic Light-Emitting Diodes (OLEDs): The rigid, fused-ring structure could lead to materials with high photoluminescence quantum yields, making them suitable for use as emitters in OLEDs. The emission color could be tuned by modifying the substituents on the pyrrolo[2,3-c]pyridine core.
Applications in Advanced Chemical Probes and Sensory Systems (non-biological detection)
The development of selective and sensitive chemical sensors is a field of significant importance. The pyrrolo[2,3-c]pyridine scaffold, with its inherent fluorescence and ability to be functionalized, is an attractive platform for the design of chemosensors.
While there are no specific reports on the use of this compound as a chemical probe, derivatives of the related pyrrolo[3,4-c]pyridine have been shown to act as fluorescent chemosensors for the detection of Fe³⁺ and Fe²⁺ ions. nih.gov The sensing mechanism in these systems often involves the coordination of the metal ion to the nitrogen atoms of the heterocyclic core, leading to a change in the fluorescence properties of the molecule.
The electronic perturbations introduced by the bromo and nitro groups in this compound could enhance its sensitivity and selectivity towards specific analytes. By attaching appropriate recognition units to this scaffold, it may be possible to develop novel chemosensors for the detection of various ions and neutral molecules in non-biological systems.
Role in Supramolecular Chemistry and Non-Covalent Assemblies (purely chemical systems)
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The planar structure of the pyrrolo[2,3-c]pyridine core, combined with the presence of hydrogen bond donors (the N-H group of the pyrrole ring) and acceptors (the nitrogen atom of the pyridine ring), makes it an ideal building block for the construction of supramolecular assemblies.
The bromine atom in this compound can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. The nitro group can also act as a hydrogen bond acceptor. These multiple non-covalent interaction sites could be exploited to direct the self-assembly of this molecule into well-defined one-, two-, or three-dimensional architectures with interesting properties.
While the supramolecular chemistry of this compound itself has not been explored in detail, the principles of supramolecular design suggest that it holds significant promise in this area.
Q & A
Basic: What are the common synthetic routes for 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-c]pyridine core. Key steps include:
- Nitration : Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-nitration. For example, nitration of 4-chloro-1H-pyrrolo[2,3-b]pyridine at 0°C yielded a 3-nitro derivative with 29% efficiency after purification via column chromatography .
- Bromination : Bromine or Fe-mediated bromination (e.g., using AcOH/Fe at 70°C) can introduce bromo groups, though regioselectivity at the 7-position may require directing groups or protective strategies. A 5-bromo analog was synthesized with 56% yield using Fe in AcOH .
- Purification : Column chromatography (e.g., DCM/ethyl acetate gradients) is standard for isolating intermediates .
Basic: How is the structure of this compound confirmed?
Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct chemical shifts for aromatic protons (e.g., δ 7.23–8.39 ppm for pyrrolo-pyridine derivatives) and coupling constants to verify substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₇H₅BrN₂O₂ requires [M+H]⁺ = 244.9593).
- X-ray crystallography : If single crystals are obtainable, as demonstrated for 5-bromo-1H-pyrrolo[2,3-b]pyridine .
Advanced: What challenges exist in achieving regioselective bromination at the 7-position?
Answer:
Regioselectivity is influenced by:
- Electronic and steric effects : The nitro group at position 3 is electron-withdrawing, directing electrophiles to meta/para positions. However, steric hindrance may favor bromination at less hindered sites.
- Protecting groups : Temporary protection of reactive sites (e.g., NH with Boc) can enhance selectivity.
- Catalysis : Cu or Pd catalysts may improve selectivity, as seen in Sonogashira couplings of bromo-pyrrolo-pyridines .
Optimization requires iterative testing of brominating agents (NBS, Br₂) and reaction conditions (solvent, temperature) .
Advanced: How do nitro and bromo substituents influence derivatization?
Answer:
- Nitro group : Acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (e.g., reduction to amine for further coupling) .
- Bromo group : Serves as a leaving group in cross-couplings (e.g., Suzuki, Sonogashira). For instance, 5-bromo-3-iodo-pyrrolo-pyridine underwent Sonogashira coupling with phenylacetylene (51% yield) .
- Synergistic effects : The nitro group may stabilize intermediates in Pd-catalyzed reactions involving bromo substituents.
Advanced: How to optimize nitration conditions to minimize by-products?
Answer:
Critical parameters include:
- Temperature : Maintain ≤5°C to suppress poly-nitration .
- Acid ratio : Use HNO₃:H₂SO₄ (1:3 v/v) for controlled reactivity.
- Stoichiometry : Limit HNO₃ to 1.2 equivalents to avoid over-reaction.
- Workup : Quench with ice-water and extract with ethyl acetate to isolate the nitro product efficiently .
Advanced: Can computational methods predict regioselectivity in electrophilic substitutions?
Answer:
Yes. Approaches include:
- DFT calculations : Model charge distribution (Mulliken charges) to identify electron-rich sites. For example, the 7-position may show higher electron density in the nitro-substituted ring.
- Transition state modeling : Predict activation barriers for bromination at competing positions.
- Molecular electrostatic potential (MEP) maps : Visualize reactive hotspots on the heterocycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
